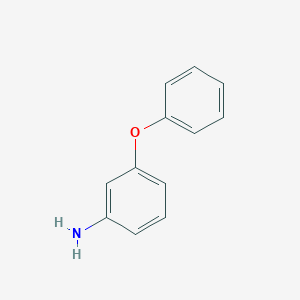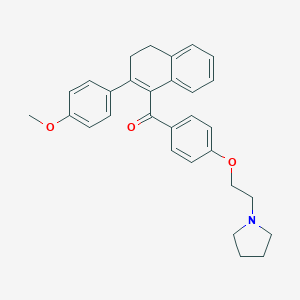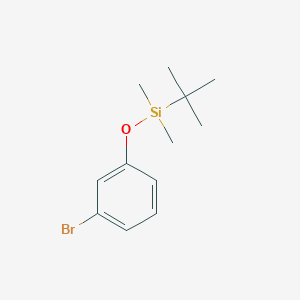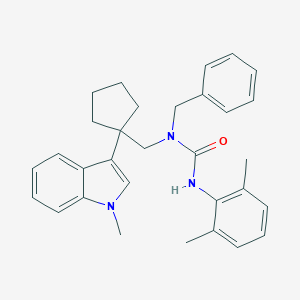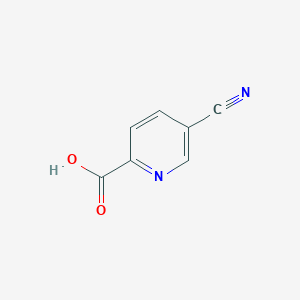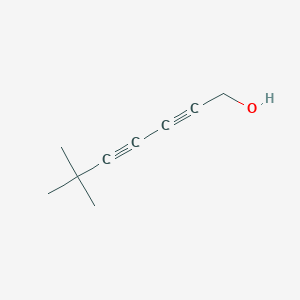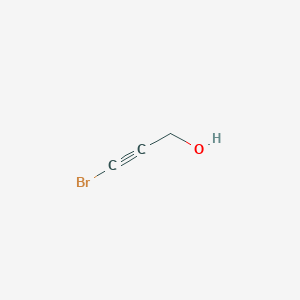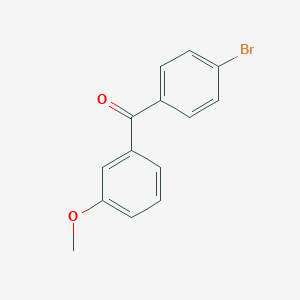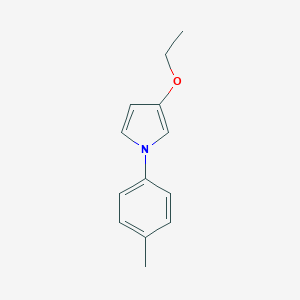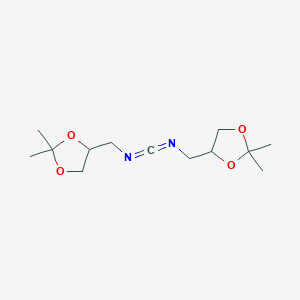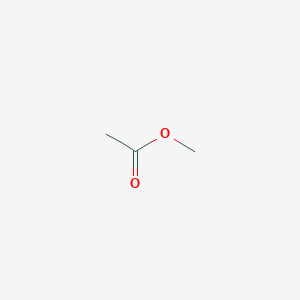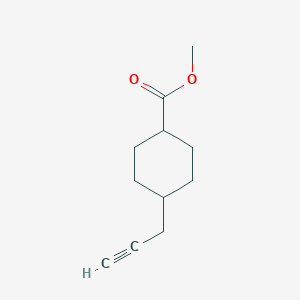
4-Nitrophenylboronic acid
Descripción general
Descripción
El Ácido 4-Nitrobencenoborónico, también conocido como Ácido 4-Nitrofenilborónico, es un compuesto orgánico con la fórmula molecular C6H6BNO4. Es un derivado del ácido borónico caracterizado por la presencia de un grupo nitro (-NO2) unido al anillo de benceno. Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura .
Aplicaciones Científicas De Investigación
El Ácido 4-Nitrobencenoborónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar enlaces carbono-carbono.
Biología: El compuesto se utiliza en la síntesis de moléculas biológicamente activas y como reactivo en ensayos bioquímicos.
Safety and Hazards
4-Nitrophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Relevant Papers One relevant paper discusses nanoparticles stabilized with nitrophenylboronic acid compositions . Another paper discusses boronic acids and their derivatives in medicinal chemistry, including synthesis and biological applications .
Mecanismo De Acción
El mecanismo de acción del Ácido 4-Nitrobencenoborónico implica su capacidad para formar complejos estables con varios catalizadores metálicos, como el paladio. Esta propiedad lo convierte en un reactivo eficaz en reacciones de acoplamiento cruzado. El grupo nitro también juega un papel en la reactividad del compuesto, influyendo en su comportamiento en diferentes entornos químicos .
Compuestos similares:
Ácido 4-Aminobenzenoborónico: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
Ácido 4-Metilbencenoborónico: Contiene un grupo metilo en lugar de un grupo nitro.
Ácido 4-Clorobenzenoborónico: Presenta un átomo de cloro en lugar del grupo nitro.
Singularidad: El Ácido 4-Nitrobencenoborónico es único debido a la presencia del grupo nitro, que afecta significativamente su reactividad y aplicaciones. El grupo nitro mejora la capacidad del compuesto para participar en varias reacciones químicas, convirtiéndolo en un reactivo versátil en la síntesis orgánica .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenylboronic acid is used as a reagent in several biochemical reactions. It is involved in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings , ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines , and Diels-Alder or C-H activation reactions
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki-Miyaura coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between two different organic compounds
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Ácido 4-Nitrobencenoborónico se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 4-nitrobenceno con ácido borónico en condiciones específicas. La reacción normalmente requiere un catalizador, como el paladio, y se lleva a cabo en una atmósfera inerte para evitar la oxidación .
Métodos de producción industrial: En entornos industriales, la producción de Ácido 4-Nitrobencenoborónico a menudo involucra reacciones a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización y la purificación para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido 4-Nitrobencenoborónico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El grupo ácido borónico puede participar en reacciones de reducción.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Se utilizan reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las condiciones a menudo implican el uso de bases o ácidos para facilitar la reacción.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produce ácido 4-aminobenzenoborónico .
Comparación Con Compuestos Similares
4-Aminobenzeneboronic Acid: Similar structure but with an amino group instead of a nitro group.
4-Methylbenzeneboronic Acid: Contains a methyl group instead of a nitro group.
4-Chlorobenzeneboronic Acid: Features a chlorine atom in place of the nitro group.
Uniqueness: 4-Nitrobenzeneboronic Acid is unique due to the presence of the nitro group, which significantly affects its reactivity and applications. The nitro group enhances the compound’s ability to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
(4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJAFZHYOAMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378549 | |
| Record name | 4-Nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24067-17-2 | |
| Record name | 4-Nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitrophenylboronic acid contribute to understanding the oxidative potential of atmospheric aerosols?
A1: this compound is utilized as a reagent in the This compound assay to quantify organic hydroperoxides present in secondary organic aerosols (SOAs) []. This information helps researchers determine the contribution of organic hydroperoxides to the overall oxidative potential of SOAs, which can impact air quality and human health.
Q2: Can you describe a recent application of this compound in the field of catalysis?
A2: In a recent study, this compound was used as a substrate to demonstrate the catalytic activity of a novel material: ultrafine palladium nanoparticles supported on a multifunctional tubular organic cage (Pd@MTC1-1/5) []. This material exhibited remarkable efficiency in a cascade reaction involving the visible light-induced aerobic hydroxylation of this compound to 4-nitrophenol, followed by hydrogenation reduction with sodium borohydride.
Q3: What insights into the structural characteristics of this compound and its interaction with other molecules can be gained from recent research?
A3: Crystal structure determination of complexes formed between this compound and salicylhydroxamic acid confirmed the N,O-binding mode, where the boronic acid condenses with both the phenolic OH and hydroxamic NH groups of the ligand []. This type of interaction is crucial for understanding the complexation behavior of this compound and its potential applications in bioconjugation and sensing.
Q4: Are there any industrial applications for this compound?
A4: While not explicitly mentioned in the provided research, 4-Aminobenzeneboric acid hydrochloride, a derivative of this compound, can be synthesized through a process involving this compound as an intermediate []. This method is highlighted for its industrial suitability due to its mild conditions, high yield, safety, and reliability, suggesting potential applications in the production of pharmaceuticals or other fine chemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
